molecular formula C15H29NOSn B15126419 4-(Tributylstannyl)isoxazole

4-(Tributylstannyl)isoxazole

Cat. No.: B15126419
M. Wt: 358.11 g/mol
InChI Key: KHWSYZDDJXELTN-UHFFFAOYSA-N
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Description

4-(Tributylstannyl)isoxazole is a chemical compound belonging to the class of isoxazoles, which are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a tributylstannyl group attached to the isoxazole ring. Isoxazoles are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tributylstannyl)isoxazole typically involves the introduction of a tributylstannyl group to the isoxazole ring. One common method is the Stille coupling reaction, where a halogenated isoxazole reacts with a tributylstannyl reagent in the presence of a palladium catalyst. The reaction conditions often include a base such as cesium carbonate and a solvent like tetrahydrofuran, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Tributylstannyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Stille Coupling: Palladium catalyst, cesium carbonate, tetrahydrofuran.

    Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base, solvent.

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-(tributylstannyl)isoxazole involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The isoxazole ring’s electronic properties also play a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

  • 4-Bromoisoxazole
  • 4-Iodoisoxazole
  • 4-Fluoroisoxazole

Comparison: 4-(Tributylstannyl)isoxazole is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity compared to other halogenated isoxazoles. This compound is particularly valuable in cross-coupling reactions, where the tributylstannyl group can be efficiently replaced by various functional groups, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C15H29NOSn

Molecular Weight

358.11 g/mol

IUPAC Name

tributyl(1,2-oxazol-4-yl)stannane

InChI

InChI=1S/3C4H9.C3H2NO.Sn/c3*1-3-4-2;1-2-4-5-3-1;/h3*1,3-4H2,2H3;2-3H;

InChI Key

KHWSYZDDJXELTN-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CON=C1

Origin of Product

United States

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